molecular formula C5H2Cl3N3O3S B12005838 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide

2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Cat. No.: B12005838
M. Wt: 290.5 g/mol
InChI Key: MNILZFDJSGIFHD-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound with the molecular formula C5H2Cl3N3O3S It is characterized by the presence of a trichloromethyl group, a nitro group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated acyl chloride under basic conditions.

    Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Acetamide Formation: The final step involves the reaction of the nitrated thiazole with trichloroacetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide can undergo reduction to form an amino group under specific conditions.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: 2,2,2-Trichloro-N-(5-amino-1,3-thiazol-2-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Hydrolysis: Trichloroacetic acid and 5-nitro-1,3-thiazol-2-amine.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential antimicrobial and antifungal properties due to the presence of the nitro and thiazole groups, which are known to exhibit biological activity.

Industry

In industry, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the creation of compounds with specific desired properties.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with cellular components due to its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleic acids and proteins, leading to antimicrobial effects. The thiazole ring can also interact with biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide: Lacks the nitro group, which may result in different biological activity.

    2,2,2-Trichloro-N-(5-amino-1,3-thiazol-2-yl)acetamide:

    2,2,2-Trichloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide:

Uniqueness

2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide is unique due to the combination of its trichloromethyl, nitro, and thiazole groups. This combination imparts specific reactivity and potential biological activity that distinguishes it from similar compounds. The presence of the nitro group, in particular, may enhance its antimicrobial properties compared to analogs without this group.

Properties

Molecular Formula

C5H2Cl3N3O3S

Molecular Weight

290.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C5H2Cl3N3O3S/c6-5(7,8)3(12)10-4-9-1-2(15-4)11(13)14/h1H,(H,9,10,12)

InChI Key

MNILZFDJSGIFHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)NC(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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